SP-346 nonapeptide
Description
Nonapeptides are oligopeptides composed of nine amino acid residues, often exhibiting diverse biological activities, including antimicrobial, antiviral, and immunomodulatory properties.
Properties
CAS No. |
129083-62-1 |
|---|---|
Molecular Formula |
C48H77N13O14 |
Molecular Weight |
1060.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]piperidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C48H77N13O14/c1-7-25(6)39(47(74)59-38(24(4)5)46(73)54-28(40(53)67)15-17-34(49)64)60-44(71)33-10-8-9-19-61(33)48(75)31(20-26-11-13-27(63)14-12-26)57-42(69)30(21-36(51)66)56-41(68)29(16-18-35(50)65)55-43(70)32(22-62)58-45(72)37(52)23(2)3/h11-14,23-25,28-33,37-39,62-63H,7-10,15-22,52H2,1-6H3,(H2,49,64)(H2,50,65)(H2,51,66)(H2,53,67)(H,54,73)(H,55,70)(H,56,68)(H,57,69)(H,58,72)(H,59,74)(H,60,71)/t25-,28-,29-,30-,31-,32-,33-,37-,38-,39-/m0/s1 |
InChI Key |
NYUQFMQEGVNRCI-PZZSSJFLSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)N |
Appearance |
Solid powder |
Other CAS No. |
129083-62-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
VSQNYXIVQ |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SP-346 nonapeptide; H-Val-Ser-Gln-Asn-Tyr-Pip-Ile-Val-Gln-NH2, a pipecolic acid substituted nonapeptide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Nonapeptides
Nonapeptides adopt distinct secondary structures that influence their interactions with biological targets. Key examples include:
Polymyxin B Nonapeptide
Antigenic Nonapeptide (IL-2 Epitope)
Cyclic Nonapeptide CPFVKTQLC5
- Structure : Cyclic, disulfide-bonded.
- Activity : Blocks hantavirus entry by targeting αvβ3 integrin receptors, though efficacy plateaus at 80% even at 2 mM concentrations .
Table 1: Structural and Functional Attributes
Cytotoxicity Profiles
- Polymyxin B Nonapeptide: Exhibits dose-dependent cytotoxicity in renal cells (RPTEC/TERT1 and NRK-52), predicted via lysosomal dysfunction assays. However, variability in cathepsin assay reliability highlights the need for robust biomarkers .
- SP-346 Inference : If structurally analogous, SP-346 may share similar nephrotoxic risks, necessitating careful dose optimization.
Antiviral Efficacy
- CPFVKTQLC5: Achieves 80% inhibition of hantavirus entry at 2 mM, comparable to monoclonal antibodies like ReoPro but less potent than small-molecule inhibitors (1 µM) .
- SP-346 Potential: May require higher concentrations for viral entry blockade, reflecting broader challenges in peptide-based antiviral design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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